11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL
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Overview
Description
11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL is a nitrogen-containing heterocyclic compound. It belongs to the class of indenoquinoxalines, which are known for their diverse chemical reactivities and potential pharmacological activities . This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structure and properties.
Preparation Methods
The synthesis of 11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL typically involves the condensation of ninhydrin with 1,2-phenylenediamines in ethanol or methanol at room temperature . This reaction forms the indenoquinoxaline core, which can then be further modified to introduce the phenyl and hydroxyl groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL undergoes various chemical reactions, including:
Scientific Research Applications
11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-Phenyl-11H-indeno
Properties
CAS No. |
52045-16-6 |
---|---|
Molecular Formula |
C21H14N2O |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
11-phenylindeno[1,2-b]quinoxalin-11-ol |
InChI |
InChI=1S/C21H14N2O/c24-21(14-8-2-1-3-9-14)16-11-5-4-10-15(16)19-20(21)23-18-13-7-6-12-17(18)22-19/h1-13,24H |
InChI Key |
ZVMYEXLOMNMPJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)O |
Origin of Product |
United States |
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